![molecular formula C29H31N3O B1663791 7-Oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl-4-(diethylamino)benzol](/img/structure/B1663791.png)

7-Oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl-4-(diethylamino)benzol

Übersicht

Beschreibung

ML037 ist ein Benzodiazepinon-Derivat, das aufgrund seines Potenzials zum Schutz vor durch das endoplasmatische Retikulum verursachtem Zelltod in menschlichen neuronalen Zelllinien identifiziert wurde . Diese Verbindung hat sich als vielversprechend erwiesen, um die Apoptose in neuronalen Zellen zu reduzieren, und ist damit ein wertvolles Werkzeug für die Erforschung neurodegenerativer Erkrankungen.

Präparationsmethoden

Die Herstellung von ML037 umfasst synthetische Verfahren, die typischerweise die Verwendung von Acrylamid und Bisacrylamid in einem Verhältnis von 29:1 umfassen . Die Lösung wird aus Acrylamid und Bisacrylamid in elektrophoretischer Qualität in ultreinem Wasser hergestellt . Dieses Herstellungsverfahren stellt die Bildung eines stabilen und transparenten Gels sicher, das für verschiedene Anwendungen in der Elektrophorese unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

ML037 has a wide range of scientific research applications, including:

Vorbereitungsmethoden

The preparation of ML037 involves synthetic routes that typically include the use of acrylamide and bis-acrylamide in a 29:1 ratio . The solution is prepared from electrophoresis grade acrylamide and bis-acrylamide in ultra-pure water . This preparation method ensures the formation of a stable and transparent gel, which is essential for various applications in electrophoresis .

Analyse Chemischer Reaktionen

ML037 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von ML037 zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

ML037 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Vorläufer bei der Synthese von Polyacrylamidgelen für die Elektrophorese verwendet.

Industrie: Es wird bei der Herstellung von Polyacrylamiddeckeln durch Photostrukturierungsverfahren verwendet.

Wirkmechanismus

Der Wirkmechanismus von ML037 beinhaltet die Hemmung der Aktivierung der p38-Mitogen-aktivierten Proteinkinase und der c-Jun-N-terminalen Kinase, die nachgeschaltete Effektoren der Entfaltungsproteinantwort sind . Durch die Hemmung dieser Signalwege reduziert ML037 den durch das endoplasmatische Retikulum verursachten Zelltod in neuronalen Zellen .

Wirkmechanismus

The mechanism of action of ML037 involves the inhibition of the activation of p38 mitogen-activated protein kinase and c-Jun N-terminal kinase, which are downstream effectors of the unfolded protein response . By inhibiting these pathways, ML037 reduces endoplasmic reticulum stress-mediated apoptosis in neuronal cells .

Vergleich Mit ähnlichen Verbindungen

ML037 ist einzigartig in seiner Fähigkeit, spezifisch vor durch das endoplasmatische Retikulum verursachtem Zelltod zu schützen, ohne andere zelluläre Stresswege zu beeinflussen . Ähnliche Verbindungen umfassen andere Benzodiazepinon-Derivate, die ebenfalls die Signalwege des endoplasmatischen Retikulums hemmen, aber ML037 zeichnet sich durch seine Spezifität und Potenz aus .

Ähnliche Verbindungen umfassen:

- Benzodiazepinon-Derivate

- Andere Acrylamid- und Bisacrylamidlösungen, die in der Elektrophorese verwendet werden

Eigenschaften

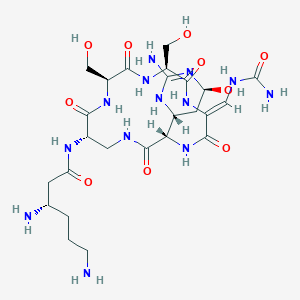

IUPAC Name |

6-[4-(diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O/c1-3-32(4-2)23-16-14-21(15-17-23)29-28-26(30-24-12-8-9-13-25(24)31-29)18-22(19-27(28)33)20-10-6-5-7-11-20/h5-17,22,29-31H,3-4,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNVTZMIXEHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)

![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)

![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)